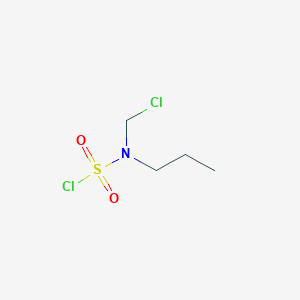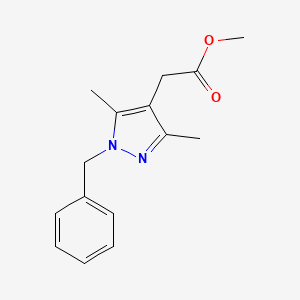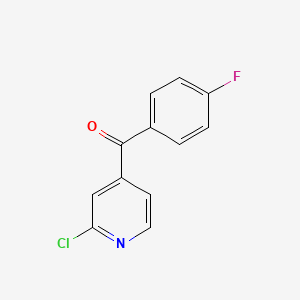
(2S,3S)-1-((S)-2-Cyclohexyl-2-((S)-2-(methylamino)propanamido)acetyl)-3-methyl-N-(2-(pyrimidin-2-yl)phenyl)pyrrolidine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3S)-1-((S)-2-Cyclohexyl-2-((S)-2-(methylamino)propanamido)acetyl)-3-methyl-N-(2-(pyrimidin-2-yl)phenyl)pyrrolidine-2-carboxamide: is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes cyclohexyl, pyrimidinyl, and prolinamide groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-1-((S)-2-Cyclohexyl-2-((S)-2-(methylamino)propanamido)acetyl)-3-methyl-N-(2-(pyrimidin-2-yl)phenyl)pyrrolidine-2-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of N-Methyl-L-Alanyl and its subsequent reaction with cyclohexyl derivatives under controlled conditions. The final step often involves coupling with pyrimidinyl and prolinamide groups using specific catalysts and solvents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
科学研究应用
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of (2S,3S)-1-((S)-2-Cyclohexyl-2-((S)-2-(methylamino)propanamido)acetyl)-3-methyl-N-(2-(pyrimidin-2-yl)phenyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Methylcyclohexane: A simpler compound with a cyclohexyl group, used as a solvent.
Noble Gas Compounds: Although not directly related, these compounds also exhibit unique chemical properties.
Uniqueness
What sets (2S,3S)-1-((S)-2-Cyclohexyl-2-((S)-2-(methylamino)propanamido)acetyl)-3-methyl-N-(2-(pyrimidin-2-yl)phenyl)pyrrolidine-2-carboxamide apart is its complex structure, which allows for diverse chemical reactivity and potential applications in various fields. Its combination of cyclohexyl, pyrimidinyl, and prolinamide groups provides unique properties that are not found in simpler compounds.
属性
分子式 |
C28H38N6O3 |
|---|---|
分子量 |
506.6 g/mol |
IUPAC 名称 |
(2S,3S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-3-methyl-N-(2-pyrimidin-2-ylphenyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C28H38N6O3/c1-18-14-17-34(28(37)23(20-10-5-4-6-11-20)33-26(35)19(2)29-3)24(18)27(36)32-22-13-8-7-12-21(22)25-30-15-9-16-31-25/h7-9,12-13,15-16,18-20,23-24,29H,4-6,10-11,14,17H2,1-3H3,(H,32,36)(H,33,35)/t18-,19-,23-,24-/m0/s1 |
InChI 键 |
HNXBUVYVPBCESY-WJNSRDFLSA-N |
手性 SMILES |
C[C@H]1CCN([C@@H]1C(=O)NC2=CC=CC=C2C3=NC=CC=N3)C(=O)[C@H](C4CCCCC4)NC(=O)[C@H](C)NC |
规范 SMILES |
CC1CCN(C1C(=O)NC2=CC=CC=C2C3=NC=CC=N3)C(=O)C(C4CCCCC4)NC(=O)C(C)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



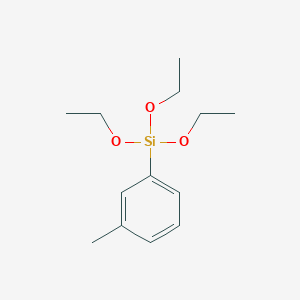
![Thieno[2,3-b]pyridine-5,6-dicarboxylic acid](/img/structure/B8399725.png)

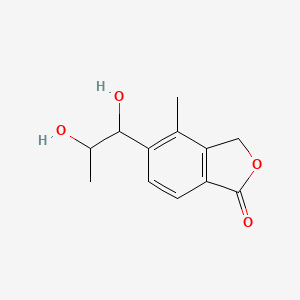

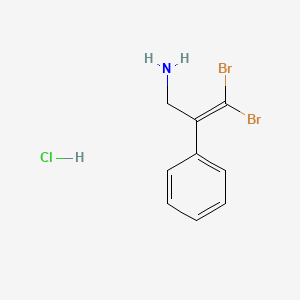
![2-(5-Chlorobenzo[b]thiophen-3-ylmethyl)-3-hydroxy-7,8,9,10-tetrahydrobenzo[h]quinoline-4-carboxylic Acid](/img/structure/B8399774.png)
